molecular formula C12H18BF4N3 B12661066 4-(Dipropylamino)benzenediazonium tetrafluoroborate CAS No. 5059-80-3

4-(Dipropylamino)benzenediazonium tetrafluoroborate

Cat. No.: B12661066
CAS No.: 5059-80-3
M. Wt: 291.10 g/mol
InChI Key: RDTDIKYQWZGNFN-UHFFFAOYSA-N
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Description

4-(Dipropylamino)benzenediazonium tetrafluoroborate is an organic compound with the molecular formula C12H18BF4N3. It is a diazonium salt, which is a class of organic compounds containing a diazonium group (N2+) attached to an aromatic ring. This compound is known for its applications in organic synthesis, particularly in the formation of azo compounds and other aromatic derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dipropylamino)benzenediazonium tetrafluoroborate typically involves the diazotization of 4-(Dipropylamino)aniline. The process begins with the reaction of 4-(Dipropylamino)aniline with nitrous acid (HNO2) in the presence of an acid, such as hydrochloric acid (HCl). The reaction proceeds as follows:

[ \text{C12H18N2} + \text{HNO2} + \text{HCl} \rightarrow \text{C12H18N2Cl} + \text{H2O} ]

The resulting diazonium chloride can then be converted to the tetrafluoroborate salt by treatment with tetrafluoroboric acid (HBF4):

[ \text{C12H18N2Cl} + \text{HBF4} \rightarrow \text{C12H18BF4N3} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous-flow reactors can enhance the efficiency and safety of the diazotization process.

Chemical Reactions Analysis

Types of Reactions

4-(Dipropylamino)benzenediazonium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can react with aromatic compounds to form azo compounds, which are widely used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions typically occur under mild conditions.

    Coupling Reactions: Aromatic compounds, such as phenols and anilines, are used as coupling partners. The reactions are usually carried out in an alkaline medium.

    Reduction Reactions: Reducing agents, such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2), are used to convert the diazonium group to an amine.

Major Products

    Substitution Reactions: The major products are substituted aromatic compounds, such as halobenzenes, phenols, and benzonitriles.

    Coupling Reactions: The major products are azo compounds, which are characterized by the presence of a -N=N- linkage.

    Reduction Reactions: The major product is the corresponding aromatic amine.

Scientific Research Applications

4-(Dipropylamino)benzenediazonium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of azo compounds, which are important intermediates in the production of dyes, pigments, and pharmaceuticals.

    Biology: Azo compounds derived from this diazonium salt are used as biological stains and indicators.

    Medicine: Some azo compounds have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the manufacture of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 4-(Dipropylamino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions and radicals. These intermediates can undergo various reactions, including electrophilic substitution and coupling, to form a wide range of products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

4-(Dipropylamino)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as benzenediazonium tetrafluoroborate and 4-nitrobenzenediazonium tetrafluoroborate. While all these compounds share similar reactivity due to the presence of the diazonium group, they differ in their substituents on the aromatic ring, which can influence their reactivity and applications. For example:

    Benzenediazonium tetrafluoroborate: Lacks additional substituents, making it a versatile reagent for various substitution and coupling reactions.

    4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group, which can enhance its reactivity in electrophilic substitution reactions.

These differences highlight the unique properties and applications of this compound in comparison to other diazonium salts.

Properties

CAS No.

5059-80-3

Molecular Formula

C12H18BF4N3

Molecular Weight

291.10 g/mol

IUPAC Name

4-(dipropylamino)benzenediazonium;tetrafluoroborate

InChI

InChI=1S/C12H18N3.BF4/c1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12;2-1(3,4)5/h5-8H,3-4,9-10H2,1-2H3;/q+1;-1

InChI Key

RDTDIKYQWZGNFN-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCN(CCC)C1=CC=C(C=C1)[N+]#N

Origin of Product

United States

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